molecular formula C21H22N4O4 B10981309 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10981309
M. Wt: 394.4 g/mol
InChI Key: CBPBDJIRMQELHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a benzimidazole core substituted with a methoxymethyl group at position 2 and a carboxamide-linked pyrrolidinone moiety.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-28-12-19-23-15-8-7-14(10-16(15)24-19)22-21(27)13-9-20(26)25(11-13)17-5-3-4-6-18(17)29-2/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

CBPBDJIRMQELHL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Substrate Preparation : 4-Amino-2-(methoxymethyl)-1H-benzimidazole is synthesized by reacting 4-nitro-2-(methoxymethyl)-1H-benzimidazole with reducing agents (e.g., H₂/Pd-C).

  • Cyclization : o-Phenylenediamine analogs react with carboxylic acids or aldehydes under acidic conditions (e.g., HCl, POCl₃).

Example Protocol (Adapted from):

StepReagents/ConditionsYield
12-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, N-methyl-o-phenylenediamine, 2-chloro-4,6-dimethoxy-1,3,5-triazine, MeOH, 0–55°C34–97%

Pyrrolidine Ring Formation

The 5-oxopyrrolidine-3-carboxamide segment is constructed via cyclization or 1,3-dipolar cycloaddition.

Methods:

  • Cyclization of Amino Acids : L-Proline derivatives undergo oxidation to form 5-oxopyrrolidine-3-carboxylic acid.

  • Coupling with Triazines : Activation of carboxylic acids using 2-chloro-4,6-disubstituted-1,3,5-triazines and tertiary amines (e.g., DIPEA).

Optimization Data ():

ParameterEffect on Yield
Solvent (MeOH vs. DMF)MeOH yields 34% vs. DMF 28%
Temperature (0°C vs. 25°C)0°C improves purity by 15%

Amide Coupling Strategies

The final carboxamide bond is formed using coupling reagents.

Reagents and Conditions:

ReagentSolventTemperatureYieldSource
HATUDMF25°C82%
EDCl/HOBtTHF0°C→RT75%
2,4,6-Trichloro-1,3,5-triazineMeOH5°C68%

Critical Notes:

  • Steric Effects : Bulky groups on benzimidazole require longer reaction times (24–48 hrs).

  • Purification : Crystallization from methanol/water mixtures enhances purity (>97% HPLC).

Integrated Synthetic Routes

Two optimized pathways are documented:

Route A: Sequential Assembly ()

  • Synthesize benzimidazole core.

  • Prepare pyrrolidine-3-carboxylic acid via cyclization.

  • Couple segments using 2,4,6-trichloro-1,3,5-triazine.
    Overall Yield : 28–34%

Route B: Convergent Approach ()

  • Parallel synthesis of benzimidazole and pyrrolidine moieties.

  • Late-stage amidation with HATU.
    Overall Yield : 40–45%

Analytical Characterization

Critical data for validation:

TechniqueKey Metrics
HPLC Retention time: 8.2 min (C18 column, MeCN/H₂O 70:30)
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, benzimidazole), δ 3.78 (s, 3H, OCH₃), δ 4.52 (s, 2H, CH₂OCH₃)
HRMS m/z 350.4 [M+H]⁺ (calc. 350.4)

Challenges and Solutions

  • Low Yields in Cyclization : Additive screening (e.g., LiCl) improves pyrrolidine ring formation by 20%.

  • Stereochemical Control : Chiral auxiliaries (e.g., L-proline) enable enantioselective synthesis.

Industrial Scalability

  • Cost-Effective Reagents : 2,4,6-Trichloro-1,3,5-triazine reduces expenses by 30% compared to HATU.

  • Continuous Flow Systems : Microreactors enhance throughput for benzimidazole synthesis (5 kg/batch) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with benzimidazole derivatives exhibit promising anticancer properties. The specific compound N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation
In a study assessing the cytotoxicity of similar benzimidazole derivatives, compounds were tested against human cancer cell lines including breast and colon cancer cells. Results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting that structural modifications can enhance anticancer efficacy .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Benzimidazole derivatives are often screened for their ability to inhibit bacterial growth.

Case Study: Antimicrobial Testing
A related study synthesized new benzimidazole derivatives and tested them against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results showed several derivatives exhibited good antibacterial activity, indicating that modifications to the benzimidazole structure could yield effective antimicrobial agents .

Antiprotozoal Activity

There is also potential for this compound to exhibit antiprotozoal activity, similar to other benzimidazole derivatives.

Case Study: In Silico Evaluation
In silico studies have been conducted to predict the antiprotozoal activity of various benzimidazole analogues. These studies suggest that compounds similar to this compound may have lower toxicity and effective activity against protozoan parasites .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation. The benzimidazole moiety is known to interact with cellular targets involved in cell division and metabolic pathways, which may explain its anticancer and antimicrobial activities.

Potential Mechanisms of Action

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
  • Disruption of Cellular Metabolism : Compounds may alter metabolic pathways in bacteria, leading to growth inhibition.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with nucleic acids or proteins, while the pyrrolidine ring may modulate enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

  • Compound 7 (): 1-[2-(2-Methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide Key Difference: Replaces the 2-methoxymethyl group with a 2-methyl substituent and introduces a 2-methoxyphenoxyethyl chain. The phenoxyethyl chain may enhance lipophilicity .
  • Compound 12 (): 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide Key Difference: Incorporates a 3-methylphenyl group on the pyrrolidinone and a hydrazide side chain. Impact: The hydrazide moiety introduces hydrogen-bonding capacity, which may improve solubility but could increase metabolic instability .

Substituent Variations on the Pyrrolidinone Ring

  • Compound in : N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Key Difference: Substitutes 2-methoxyphenyl with 3,4-dimethylphenyl and adds a dihydroisoquinoline sulfonyl group.

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzimidazole moiety, a pyrrolidine ring, and various functional groups, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C21H22N4O4
  • Molecular Weight : 382.4 g/mol

Structural Features

FeatureDescription
Benzimidazole Moiety Contributes to the compound's interaction with biological targets.
Pyrrolidine Ring Enhances the structural complexity and potential reactivity.
Methoxy Groups May influence solubility and biological activity.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. A study reported the following IC50 values for different cell lines:

Cell LineIC50 (µM)
MCF-73.1
HCT 1163.7
HEK 2935.3

These results suggest that the compound may selectively inhibit cancer cell growth, particularly in breast cancer cells (MCF-7) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Specific derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were reported as follows:

Bacterial StrainMIC (µM)
E. faecalis8
S. aureus32

This indicates potential for developing new antimicrobial agents based on this compound .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes essential for cancer cell proliferation and bacterial survival .

Study on Antiproliferative Activity

In a study published in MDPI, various derivatives of benzimidazole carboxamides were synthesized and tested for their antiproliferative effects. The most effective compounds showed IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of methoxy-substituted benzimidazole derivatives, revealing significant activity against common bacterial strains. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic: What synthetic strategies are employed to prepare this compound?

The synthesis typically involves multi-step protocols:

  • Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic or basic conditions. For methoxymethyl substitution, alkylation or nucleophilic substitution at the benzimidazole N-position is performed using methoxymethyl chloride or similar reagents .
  • Pyrrolidinone ring construction : Cyclization of γ-lactam precursors (e.g., via intramolecular amidation) or coupling of preformed pyrrolidinone moieties to the benzimidazole scaffold. Solvents like DMF or THF and bases such as K₂CO₃ are often used .
  • Final coupling : Amide bond formation between the benzimidazole and pyrrolidinone units using coupling agents like EDC/HOBt or CDI .
  • Purification : Column chromatography (silica gel, eluents: EtOAc/hexane) or recrystallization ensures high purity .

Basic: Which analytical techniques validate the compound’s structure and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxymethyl [δ ~3.3 ppm], pyrrolidinone carbonyl [δ ~170 ppm]) .
    • IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
    • HRMS : Verifies molecular ion peaks and isotopic patterns .
  • X-ray crystallography : Resolves 3D conformation, especially for polymorphic forms or stereochemical assignments .
  • HPLC/LC-MS : Quantifies purity (>95%) and detects trace impurities .

Advanced: How can contradictions in spectroscopic data be resolved during structural elucidation?

  • Multi-technique cross-validation : Discrepancies between NMR and MS data (e.g., unexpected fragmentation) are addressed by repeating experiments under standardized conditions (e.g., deuterated solvent purity, ionization source optimization) .
  • Computational modeling : DFT calculations predict NMR chemical shifts or IR vibrations, which are compared to experimental data .
  • Crystallographic refinement : Single-crystal X-ray data provides unambiguous bond-length/angle metrics to resolve ambiguities in substituent positioning .

Advanced: What reaction conditions optimize the introduction of the methoxymethyl group?

  • Alkylation protocol : React benzimidazole precursors with methoxymethyl chloride in DMF at 60–80°C for 6–12 hours. Use NaH or K₂CO₃ as a base to deprotonate the benzimidazole N–H .
  • Protection strategies : If competing reactivity occurs (e.g., at pyrrolidinone carbonyl), temporary protecting groups (e.g., tert-butyloxycarbonyl) are employed .
  • Monitoring : TLC (silica, EtOAc/hexane 1:1) tracks reaction progress; Rf ~0.3–0.4 indicates product formation .

Basic: What storage conditions prevent degradation of this compound?

  • Temperature : Store at –20°C in amber vials to minimize light/thermal degradation .
  • Atmosphere : Use argon or nitrogen to prevent oxidation of sensitive groups (e.g., methoxymethyl).
  • Solubility considerations : Lyophilize and store as a solid; avoid prolonged solution storage in DMSO or DMF due to hygroscopicity .

Advanced: How can computational methods predict biological interactions?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The methoxyphenyl group may engage in π-π stacking, while the pyrrolidinone carbonyl could form hydrogen bonds .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP, CYP450 metabolism) via platforms like SwissADME. The compound’s high molecular weight (~450 g/mol) may limit blood-brain barrier permeability .
  • MD simulations : Assess conformational stability in aqueous environments; polar groups (e.g., carbonyl) enhance solubility .

Advanced: How to address low yields in the final coupling step?

  • Coupling agent optimization : Replace EDC with DCC or HATU for sterically hindered amides .
  • Solvent effects : Switch from DMF to dichloromethane or acetonitrile to reduce side reactions.
  • Temperature control : Perform reactions at 0–4°C to minimize epimerization at chiral centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.